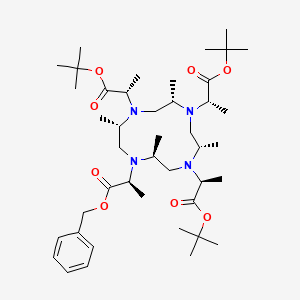
3-Trifluoromethyl-2-methylaniline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethyl-2-methylaniline-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its ability to act as a tracer in metabolic studies. The molecular formula of this compound is C8H5D3F3N, and it has a molecular weight of 178.17 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-2-methylaniline-d3 typically involves the introduction of deuterium into the compound. One common method is through the use of deuterated reagents in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to introduce deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality deuterated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethyl-2-methylaniline-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions include nitro compounds, amines, and substituted anilines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Trifluoromethyl-2-methylaniline-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Acts as a tracer in metabolic studies to understand biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Trifluoromethyl-2-methylaniline-d3 exerts its effects is primarily through its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks deuterium atoms.
4-(Trifluoromethyl)aniline: Another trifluoromethyl-substituted aniline but with a different substitution pattern.
Uniqueness
3-Trifluoromethyl-2-methylaniline-d3 is unique due to the presence of deuterium, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide distinct signals in NMR, allowing for precise tracking and analysis.
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
2-(trideuteriomethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3 |
Clé InChI |
TWLDBACVSHADLI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C=CC=C1N)C(F)(F)F |
SMILES canonique |
CC1=C(C=CC=C1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


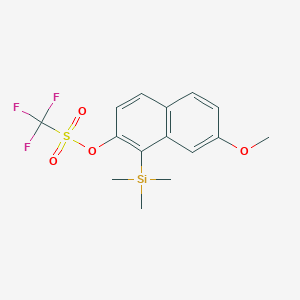
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
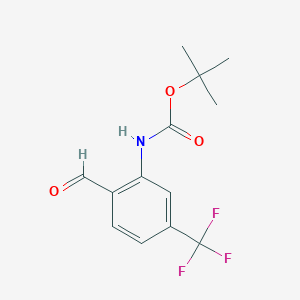

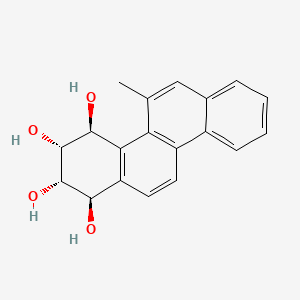

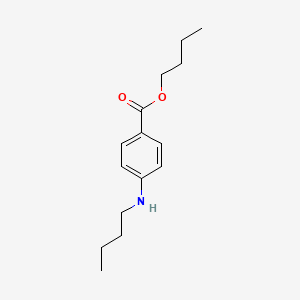



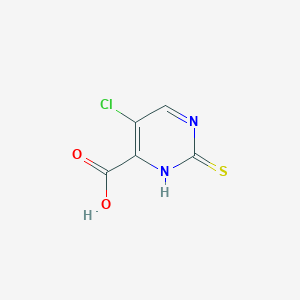
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
